molecular formula C30H31N5O2S B11977241 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide

Cat. No.: B11977241
M. Wt: 525.7 g/mol
InChI Key: LBOKLYVDFCOIKJ-UZALXDJGSA-N
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Description

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide is a complex organic compound that features a triazole ring, a thioether linkage, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound under acidic or basic conditions.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage. This step often requires a base such as sodium hydroxide or potassium carbonate.

    Hydrazide Formation: The final step involves the condensation of the thioether-triazole compound with an acyl hydrazide under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or hydrazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, hydrazines

    Substitution: Various substituted aromatic derivatives

Scientific Research Applications

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound’s triazole ring and hydrazide moiety make it a potential candidate for developing new pharmaceuticals, particularly as antimicrobial, antifungal, or anticancer agents.

    Materials Science: Its unique structure allows it to be used in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide depends on its specific application:

    Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein function.

    Anticancer Activity: It could induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E,2E)-3-(2-hydroxyphenyl)-2-propenylidene]acetohydrazide
  • **2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E,2E)-3-(2-chlorophenyl)-2-propenylidene]acetohydrazide

Uniqueness

The presence of the methoxy group in 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide distinguishes it from its analogs. This functional group can influence the compound’s electronic properties, reactivity, and potential biological activity, making it a unique candidate for various applications.

Properties

Molecular Formula

C30H31N5O2S

Molecular Weight

525.7 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C30H31N5O2S/c1-30(2,3)24-18-16-23(17-19-24)28-33-34-29(35(28)25-13-6-5-7-14-25)38-21-27(36)32-31-20-10-12-22-11-8-9-15-26(22)37-4/h5-20H,21H2,1-4H3,(H,32,36)/b12-10+,31-20+

InChI Key

LBOKLYVDFCOIKJ-UZALXDJGSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C=C/C4=CC=CC=C4OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC=CC4=CC=CC=C4OC

Origin of Product

United States

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